Brevinin-1PLa

Catalog No.
S1888904
CAS No.
M.F
M. Wt
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brevinin-1PLa

Product Name

Brevinin-1PLa

Brevinin-1pl is a member of the brevinin family of antimicrobial peptides (AMPs), originally isolated from the skin secretion of the frog, *Rana pipiens*[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECPcnyqxbiTVwPjBhmOz-tfI3xeINvxt0pKsLkmq9-_IduEgtSyv4n7CBl8zL_4ekDvLc8EguE0tyewmnQ6jNSW8ewbLtsBfwQ3UTfDl1LPIuXnIuRmNCy2yM-vpQXliUwxgJrexV8Ljs7iZc3)]. Like other members of its class, it is a cationic, amphiphilic peptide characterized by a C-terminal disulfide-bridged “Rana box” structure[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnLViftbgN80tegjf3zyMt5JzentFuEH3A9uoL458o1iHNE_iaQCVZS7x4ovrZwaamj3aBQuUHaf5fg4aJWpKp4-xDj8VFhObmvOu30LW73hE187WVDu2NG9B-hnLRDNUIocyT-Pv9TSTXs1LRPPEv-a1ca_NI_cWQa3SluGkvFWiQVKLgtX7KaIbhU5gSc5HplQ%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFKejayS_ydm62gLJHaZ6_gElob20Q97CYLjg25aKWdugAp5HUTwCz8V80tiQaC2q0YdGnRPByYXomHEAvipG4kXexhaG_G3Ln6jHqcX8hK8xpUHmFu0q3npAzwPxn8mIhpiusB7N6H1ee6J19Lfj5oW-JYIiY024069dMn2W3W0R5t28TB13nQhhjxR25XZqWg_xY5r9olffA2fvwW-w%3D%3D)]. Brevinin-1pl exhibits potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECPcnyqxbiTVwPjBhmOz-tfI3xeINvxt0pKsLkmq9-_IduEgtSyv4n7CBl8zL_4ekDvLc8EguE0tyewmnQ6jNSW8ewbLtsBfwQ3UTfDl1LPIuXnIuRmNCy2yM-vpQXliUwxgJrexV8Ljs7iZc3)]. However, its utility in research and development is often weighed against its inherent hemolytic activity, a common trait for this class of peptides that can limit therapeutic applications[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECPcnyqxbiTVwPjBhmOz-tfI3xeINvxt0pKsLkmq9-_IduEgtSyv4n7CBl8zL_4ekDvLc8EguE0tyewmnQ6jNSW8ewbLtsBfwQ3UTfDl1LPIuXnIuRmNCy2yM-vpQXliUwxgJrexV8Ljs7iZc3)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFKejayS_ydm62gLJHaZ6_gElob20Q97CYLjg25aKWdugAp5HUTwCz8V80tiQaC2q0YdGnRPByYXomHEAvipG4kXexhaG_G3Ln6jHqcX8hK8xpUHmFu0q3npAzwPxn8mIhpiusB7N6H1ee6J19Lfj5oW-JYIiY024069dMn2W3W0R5t28TB13nQhhjxR25XZqWg_xY5r9olffA2fvwW-w%3D%3D)]. Therefore, procurement decisions for Brevinin-1pl often hinge on a careful evaluation of its specific activity spectrum versus its cytotoxicity profile when compared to its close analogs.

Substituting Brevinin-1pl with its synthetic analogs is not a straightforward decision, as minor changes in the amino acid sequence can lead to significant shifts in biological activity and selectivity. For instance, strategic substitutions of amino acids can either enhance antimicrobial potency against specific bacterial strains or drastically reduce hemolytic activity, thereby improving the therapeutic index[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXztI7X57ZkwnF0iPQm0tiSoo88i1KpDpCuQpYJh-4_aCdSszpl25a9xw9wzupcrMGtcbsvp8drPctDqdV0II4-2l-WH3X2SBsvop2fG0oZ_dvjwGWGSaI0Tx45-7iI-xz5q_TWrTtEF4B6XfLKMsSz1KZWa6gr_MaHmHhZXwQbxqHQ9pSR3GmqIj4F2SNUllbqvFY4iaY2g1Ar2IitT6pwxMbVsvXPFuNiWS3MzPKnw%3D%3D)]. An arginine-substituted analog might show improved efficacy against Gram-positive bacteria but at the cost of increased hemolysis, while a histidine-substituted version could offer reduced cytotoxicity but with a trade-off in activity against Gram-negative strains[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXztI7X57ZkwnF0iPQm0tiSoo88i1KpDpCuQpYJh-4_aCdSszpl25a9xw9wzupcrMGtcbsvp8drPctDqdV0II4-2l-WH3X2SBsvop2fG0oZ_dvjwGWGSaI0Tx45-7iI-xz5q_TWrTtEF4B6XfLKMsSz1KZWa6gr_MaHmHhZXwQbxqHQ9pSR3GmqIj4F2SNUllbqvFY4iaY2g1Ar2IitT6pwxMbVsvXPFuNiWS3MzPKnw%3D%3D)]. Therefore, the choice between Brevinin-1pl and its analogs is highly dependent on the specific application, be it targeting a particular pathogen or the need for a wider safety margin in cell-based assays. This makes each analog a distinct procurement choice rather than a generic equivalent.

Enhanced Potency Against Gram-Positive Bacteria with Arginine Substitution

The arginine-substituted analog, Brevinin-1pl-5R, demonstrates a 2-fold increase in potency against the Gram-positive bacterium *Enterococcus faecium* compared to the parent Brevinin-1pl[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXztI7X57ZkwnF0iPQm0tiSoo88i1KpDpCuQpYJh-4_aCdSszpl25a9xw9wzupcrMGtcbsvp8drPctDqdV0II4-2l-WH3X2SBsvop2fG0oZ_dvjwGWGSaI0Tx45-7iI-xz5q_TWrTtEF4B6XfLKMsSz1KZWa6gr_MaHmHhZXwQbxqHQ9pSR3GmqIj4F2SNUllbqvFY4iaY2g1Ar2IitT6pwxMbVsvXPFuNiWS3MzPKnw%3D%3D)]. However, this enhanced antibacterial activity is accompanied by an increase in hemolytic activity[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXztI7X57ZkwnF0iPQm0tiSoo88i1KpDpCuQpYJh-4_aCdSszpl25a9xw9wzupcrMGtcbsvp8drPctDqdV0II4-2l-WH3X2SBsvop2fG0oZ_dvjwGWGSaI0Tx45-7iI-xz5q_TWrTtEF4B6XfLKMsSz1KZWa6gr_MaHmHhZXwQbxqHQ9pSR3GmqIj4F2SNUllbqvFY4iaY2g1Ar2IitT6pwxMbVsvXPFuNiWS3MzPKnw%3D%3D)].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound DataBrevinin-1pl-5R: 2 μM
Comparator Or BaselineBrevinin-1pl: 4 μM
Quantified Difference2-fold lower MIC (higher potency)
ConditionsAgainst *Enterococcus faecium*.

For researchers specifically targeting *E. faecium*, the enhanced potency of Brevinin-1pl-5R may justify its procurement despite the higher hemolytic activity, especially in applications where the therapeutic window can be managed.

Maintained Efficacy Against E. coli with Reduced Hemolytic Activity via Lysine Substitution

The lysine-substituted analog, Brevinin-1pl-6K, maintains the same level of antimicrobial activity against the Gram-negative bacterium *Escherichia coli* as the parent Brevinin-1pl, while exhibiting reduced hemolytic activity[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXztI7X57ZkwnF0iPQm0tiSoo88i1KpDpCuQpYJh-4_aCdSszpl25a9xw9wzupcrMGtcbsvp8drPctDqdV0II4-2l-WH3X2SBsvop2fG0oZ_dvjwGWGSaI0Tx45-7iI-xz5q_TWrTtEF4B6XfLKMsSz1KZWa6gr_MaHmHhZXwQbxqHQ9pSR3GmqIj4F2SNUllbqvFY4iaY2g1Ar2IitT6pwxMbVsvXPFuNiWS3MzPKnw%3D%3D)].

Evidence DimensionMinimum Inhibitory Concentration (MIC) and Hemolytic Activity
Target Compound DataBrevinin-1pl-6K: MIC of 4 μM against E. coli with reduced hemolysis
Comparator Or BaselineBrevinin-1pl: MIC of 4 μM against E. coli with higher hemolysis
Quantified DifferenceSame MIC, but improved safety profile
ConditionsAgainst *Escherichia coli* and horse erythrocytes for hemolysis.

For applications requiring efficacy against *E. coli* with a better safety profile, Brevinin-1pl-6K is a more suitable choice than the parent peptide, offering a tangible improvement in the therapeutic index.

Improved Selectivity with Histidine Substitution

The histidine-substituted analog, Brevinin-1pl-3H, shows a 2-fold decrease in activity against Methicillin-resistant *Staphylococcus aureus* (MRSA) compared to Brevinin-1pl, but this is coupled with a significant reduction in hemolytic activity, indicating an improved selectivity[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXztI7X57ZkwnF0iPQm0tiSoo88i1KpDpCuQpYJh-4_aCdSszpl25a9xw9wzupcrMGtcbsvp8drPctDqdV0II4-2l-WH3X2SBsvop2fG0oZ_dvjwGWGSaI0Tx45-7iI-xz5q_TWrTtEF4B6XfLKMsSz1KZWa6gr_MaHmHhZXwQbxqHQ9pSR3GmqIj4F2SNUllbqvFY4iaY2g1Ar2IitT6pwxMbVsvXPFuNiWS3MzPKnw%3D%3D)].

Evidence DimensionMinimum Inhibitory Concentration (MIC) and Hemolytic Activity
Target Compound DataBrevinin-1pl-3H: MIC of 4 μM against MRSA with reduced hemolysis
Comparator Or BaselineBrevinin-1pl: MIC of 2 μM against MRSA with higher hemolysis
Quantified Difference2-fold higher MIC (lower potency) but with a better safety profile
ConditionsAgainst MRSA and horse erythrocytes for hemolysis.

For researchers prioritizing a higher safety margin and improved selectivity, Brevinin-1pl-3H presents a compelling option, especially in early-stage drug discovery where minimizing off-target effects is crucial.

Lead Compound for Therapeutics Against Gram-Negative Infections

Brevinin-1pl and its analog Brevinin-1pl-6K are strong candidates for research programs aimed at developing novel therapeutics against Gram-negative bacteria like *E. coli*[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXztI7X57ZkwnF0iPQm0tiSoo88i1KpDpCuQpYJh-4_aCdSszpl25a9xw9wzupcrMGtcbsvp8drPctDqdV0II4-2l-WH3X2SBsvop2fG0oZ_dvjwGWGSaI0Tx45-7iI-xz5q_TWrTtEF4B6XfLKMsSz1KZWa6gr_MaHmHhZXwQbxqHQ9pSR3GmqIj4F2SNUllbqvFY4iaY2g1Ar2IitT6pwxMbVsvXPFuNiWS3MzPKnw%3D%3D)]. The maintained potency of Brevinin-1pl-6K, coupled with its reduced hemolytic activity, makes it a particularly attractive starting point for further optimization.

Investigating Structure-Activity Relationships of Antimicrobial Peptides

The distinct bioactivity profiles of Brevinin-1pl and its analogs (Brevinin-1pl-2R, -5R, -6K, and -3H) provide a valuable toolset for researchers studying the structure-activity relationships of AMPs[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXztI7X57ZkwnF0iPQm0tiSoo88i1KpDpCuQpYJh-4_aCdSszpl25a9xw9wzupcrMGtcbsvp8drPctDqdV0II4-2l-WH3X2SBsvop2fG0oZ_dvjwGWGSaI0Tx45-7iI-xz5q_TWrTtEF4B6XfLKMsSz1KZWa6gr_MaHmHhZXwQbxqHQ9pSR3GmqIj4F2SNUllbqvFY4iaY2g1Ar2IitT6pwxMbVsvXPFuNiWS3MzPKnw%3D%3D)]. Procuring this panel of related peptides allows for systematic investigation into how specific amino acid substitutions influence antimicrobial potency, spectrum, and cytotoxicity.

Development of Topical Antimicrobial Agents

The reduced cytotoxicity of analogs like Brevinin-1pl-3H suggests their potential suitability for topical applications where localized high concentrations are needed with minimal damage to surrounding host tissues[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXztI7X57ZkwnF0iPQm0tiSoo88i1KpDpCuQpYJh-4_aCdSszpl25a9xw9wzupcrMGtcbsvp8drPctDqdV0II4-2l-WH3X2SBsvop2fG0oZ_dvjwGWGSaI0Tx45-7iI-xz5q_TWrTtEF4B6XfLKMsSz1KZWa6gr_MaHmHhZXwQbxqHQ9pSR3GmqIj4F2SNUllbqvFY4iaY2g1Ar2IitT6pwxMbVsvXPFuNiWS3MzPKnw%3D%3D)]. This makes it a relevant compound for research into new treatments for skin and soft tissue infections.

Sequence

FFPNVASVPGQVLLKKIFCAISKKC

Dates

Last modified: 07-21-2023

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